Acedoben Acyl Glucuronide
Overview
Description
Acedoben Acyl Glucuronide is a synthetic compound that belongs to the oxanocarboxylic acid family. This compound has garnered interest due to its potential therapeutic and environmental applications. It is known for its antiviral, antibacterial, and antitumor properties.
Mechanism of Action
Target of Action
Acedoben Acyl Glucuronide, also known as PADB-glucuronide or 6-(4-Acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid, is a metabolite of carboxylic acid-containing drugs . It’s known that acyl glucuronides can interact with several biological systems, including key enzymes and transporters .
Mode of Action
The compound exhibits a degree of electrophilicity, which is strongly influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar . This allows it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues through spontaneous intramolecular migration of the drug-acyl moiety of the conjugate .
Biochemical Pathways
Conjugation with glucuronic acid represents an important pathway in the metabolism of carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives (‘acyl glucuronides,’ AGs) that often circulate in plasma prior to being excreted in urine and bile .
Pharmacokinetics
It’s known that acyl glucuronides often circulate in plasma prior to being excreted in urine and bile . The inherent instability of AGs under physiological conditions can lead to significant challenges in assessing their human safety .
Result of Action
The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial . The formation of protein adducts in vivo and subsequent downstream effects have been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the inherent instability of AGs under physiological conditions can affect their action . Furthermore, the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acedoben Acyl Glucuronide typically involves the esterification of 3,4,5-trihydroxyoxane-2-carboxylic acid with 4-acetamidobenzoyl chloride under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Acedoben Acyl Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Acedoben Acyl Glucuronide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its antitumor activity and potential therapeutic applications.
Industry: Utilized in the development of new materials and environmental applications
Comparison with Similar Compounds
Similar Compounds
6-(4-Ethyl-5-hydroxy-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid: Another member of the oxanocarboxylic acid family with similar properties.
6-(2-Carboxyacetyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid:
6-({3-[(1E)-buta-1,3-dien-1-yl]-1-oxo-1H-isochromen-5-yl}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid: Known for its unique chemical properties and applications.
Uniqueness
Acedoben Acyl Glucuronide stands out due to its specific combination of antiviral, antibacterial, and antitumor properties. Its unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
6-(4-acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO9/c1-6(17)16-8-4-2-7(3-5-8)14(23)25-15-11(20)9(18)10(19)12(24-15)13(21)22/h2-5,9-12,15,18-20H,1H3,(H,16,17)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTXIFPCUCHZHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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